(2,4,5-Trichlorophenyl)hydrazine
Overview
Description
(2,4,5-Trichlorophenyl)hydrazine is an organic compound with the molecular formula C6H5Cl3N2 It is a derivative of hydrazine, where the phenyl ring is substituted with three chlorine atoms at the 2, 4, and 5 positions
Preparation Methods
The synthesis of (2,4,5-Trichlorophenyl)hydrazine typically involves the following steps:
Chlorination of Aniline: Aniline is chlorinated to obtain 2,4,5-trichloroaniline.
Diazotization: The 2,4,5-trichloroaniline is then diazotized to form the corresponding diazonium salt.
Reduction: The diazonium salt is reduced using an alkali sulfite to produce 2,4,5-trichlorophenylhydrazinesulfamic acid salt.
Decomposition: The sulfamic acid salt is decomposed with an acid to form a hydrazinium salt.
Conversion: Finally, the hydrazinium salt is converted to this compound.
Chemical Reactions Analysis
(2,4,5-Trichlorophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler hydrazine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include alkali sulfites for reduction, acids for decomposition, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2,4,5-Trichlorophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,4,5-Trichlorophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. It can form hydrazone derivatives, which may inhibit specific enzymatic activities.
Comparison with Similar Compounds
(2,4,5-Trichlorophenyl)hydrazine can be compared with other similar compounds such as:
(2,4,6-Trichlorophenyl)hydrazine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
(2,4-Dichlorophenyl)hydrazine:
(2,5-Dichlorophenyl)hydrazine: Another variant with different substitution, impacting its reactivity and applications
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical behavior.
Properties
IUPAC Name |
(2,4,5-trichlorophenyl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N2/c7-3-1-5(9)6(11-10)2-4(3)8/h1-2,11H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJZMVJDDBTJHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362528 | |
Record name | (2,4,5-trichlorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14763-27-0 | |
Record name | (2,4,5-trichlorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90362528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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